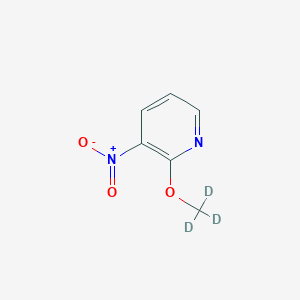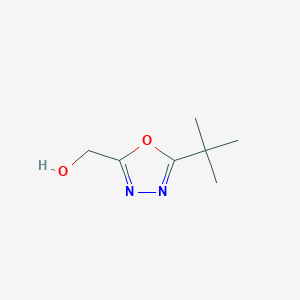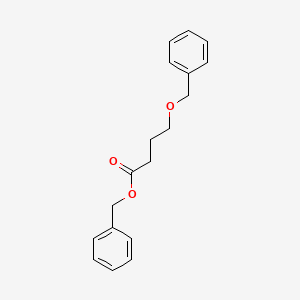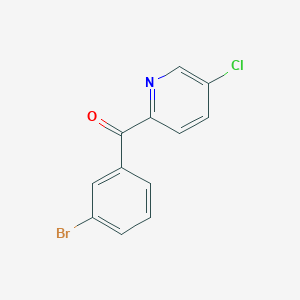
2-(Methoxy-D3)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxy-D3)-3-nitropyridine is a deuterated derivative of 3-nitropyridine, where the methoxy group is labeled with deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-D3)-3-nitropyridine typically involves the nitration of 2-(Methoxy-D3)pyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxy-D3)-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(Methoxy-D3)-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(Methoxy-D3)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.
Biology: Utilized in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Employed in the synthesis of advanced materials and as a precursor for other deuterated compounds.
Mecanismo De Acción
The mechanism of action of 2-(Methoxy-D3)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The deuterium labeling can influence the compound’s metabolic stability and reaction kinetics. The nitro group can participate in redox reactions, while the methoxy group can undergo various chemical transformations, affecting the overall activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-3-nitropyridine
- 2-Methoxy-4-nitropyridine
- 2-Methoxy-5-nitropyridine
Uniqueness
2-(Methoxy-D3)-3-nitropyridine is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways.
Propiedades
Fórmula molecular |
C6H6N2O3 |
|---|---|
Peso molecular |
157.14 g/mol |
Nombre IUPAC |
3-nitro-2-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3/i1D3 |
Clave InChI |
WZNQCVOSOCGWJG-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC=N1)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=CC=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14031323.png)



![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)

![Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)


![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)

